Dec-9-en-1-ylboronic acid
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Overview
Description
Dec-9-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a dec-9-en-1-yl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-9-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of dec-9-en-1-yne, followed by oxidation to yield the boronic acid. This process typically requires the use of borane (BH3) or diborane (B2H6) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis. The use of palladium-catalyzed borylation reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dec-9-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Dec-9-en-1-ol or dec-9-en-1-al.
Reduction: Decane.
Substitution: Various substituted alkenes depending on the coupling partner.
Scientific Research Applications
Dec-9-en-1-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dec-9-en-1-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Dec-9-en-1-ylboronic acid is unique due to its long alkyl chain and terminal double bond, which provide distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is more commonly used, this compound offers different steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C10H21BO2 |
---|---|
Molecular Weight |
184.09 g/mol |
IUPAC Name |
dec-9-enylboronic acid |
InChI |
InChI=1S/C10H21BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2,12-13H,1,3-10H2 |
InChI Key |
MCHSLXUVAWDCHF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCC=C)(O)O |
Origin of Product |
United States |
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